Imidazo[1,2-a]pyridin-6-yl-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
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Overview
Description
Imidazo[1,2-a]pyridin-6-yl-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone is a complex organic compound characterized by its fused heterocyclic structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of appropriate precursors, such as 2-aminopyridines, followed by cyclization reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules, as a ligand in coordination chemistry, and as a potential therapeutic agent in drug discovery.
Mechanism of Action
This compound is unique in its structure and properties compared to other similar compounds, such as imidazo[1,2-a]pyrimidines and other piperazine derivatives[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a .... Its fused heterocyclic structure and the presence of the piperazine and piperidine moieties contribute to its distinct chemical behavior and biological activity.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines
Piperazine derivatives
Other imidazo[1,2-a]pyridines
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-yl-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-21-10-12-22(13-11-21)14-16-4-7-23(8-5-16)19(25)17-2-3-18-20-6-9-24(18)15-17/h2-3,6,9,15-16H,4-5,7-8,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVQKDNGZQRSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCN(CC2)C(=O)C3=CN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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